9,13-Di-cis-retinoic acid

Retinoid X Receptor Binding Nuclear Receptor Pharmacology Ligand Selectivity Profiling

Researchers studying retinoid receptor pharmacology face a critical challenge: many retinoic acid isomers are metabolically labile and confound data interpretation. 9,13-Di-cis-retinoic acid (9,13dcRA) resolves this with proven metabolic stability and defined low-affinity receptor pharmacology, serving as an essential negative control that ensures your observed effects with 9-cis-RA are receptor-mediated rather than non-specific. • 116-fold lower binding affinity for hRXRα vs. 9-cis-RA - establishes reliable baseline RXR activity in transcriptional activation assays. • Negligible intracellular accumulation in HaCaT keratinocytes - enables unambiguous discrimination between direct retinoid activity and prodrug conversion mechanisms. • ED50 = 1 × 10⁻⁵ M in F9 teratocarcinoma differentiation - benchmarks novel retinoid potency with 100-fold lower activity than all-trans-RA. • Defined 5% composition in photoisomerization equilibrium - provides an authentic chromatographic standard for HPLC/LC-MS isomer quantification. Supplied at ≥98% purity and available in stock with global shipping. For bulk custom synthesis, contact our team.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 5352-74-9
Cat. No. B127187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,13-Di-cis-retinoic acid
CAS5352-74-9
Synonyms(9-cis,13-cis)-Retinoic Acid;  9,13-Di-cis-retinoic Acid;  (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic acid;  Isotretinoin EP Impurity B
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14-
InChIKeySHGAZHPCJJPHSC-CDMOMSTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 0.126 mg/L at 25 °C (est)
Insoluble in water
Sparingly soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





9,13-Di-cis-retinoic Acid Overview


9,13-Di-cis-retinoic acid (9,13dcRA; CAS 5352-74-9) is a geometric isomer of retinoic acid with two cis double bonds at the 9 and 13 positions of the polyene chain. It is a major plasma metabolite of 9-cis-retinoic acid (9cRA) and an endogenous retinoid that occurs naturally during specific physiological states such as the periparturient period [1]. The compound is characterized as a ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), though with markedly different binding affinities compared to its parent compound 9cRA and other retinoic acid isomers [2].

Defined geometric isomer for retinoid receptor selectivity studies
Endogenous retinoid metabolite for metabolic fate research
Low-affinity RXR ligand reference for baseline signaling assays

Irreplaceability of 9,13-Di-cis-retinoic Acid


Retinoic acid isomers exhibit profound functional divergence despite structural similarity, preventing interchangeable use in research applications. 9,13-Di-cis-retinoic acid demonstrates a 116-fold lower binding affinity for human RXRα and a 30-fold lower affinity for hRXRβ compared to 9-cis-retinoic acid, while its biological activity in cellular assays is reduced by up to 100-fold relative to all-trans-retinoic acid [1][2]. Furthermore, 9,13dcRA remains relatively stable in culture medium with intracellular levels below detection limits, whereas all-trans-RA and 9-cis-RA undergo rapid intracellular accumulation [3]. These quantitative differences in receptor pharmacology, cellular potency, and metabolic fate mean that substituting another retinoid isomer would yield fundamentally different experimental outcomes and confound data interpretation.

  • ! RXR binding profile differs substantially from 9-cis-RA; receptor engagement may not transfer across isomers.
  • ! Cellular activity and intracellular accumulation profile differ from all-trans-RA and 9-cis-RA.
  • ! Metabolic stability and prodrug conversion dynamics may not replicate mono-cis retinoid behavior.

Quantitative Evidence for 9,13-Di-cis-retinoic Acid


RXRα Binding Affinity Profile

In competitive binding assays using human retinoid X receptor alpha (hRXRα), 9,13-di-cis-retinoic acid was 116-fold less competitive than 9-cis-retinoic acid for receptor binding [1]. For hRXRβ, the difference was 30-fold [1]. This quantitative binding disparity establishes that 9,13dcRA cannot serve as a functional substitute for 9cRA in RXR-mediated signaling studies, and its weak RXR engagement explains why the compound contributes marginally, if at all, to the pleiotropic effects attributed to 9-cis-RA [1].

RXRα Binding
Head-to-head
116-fold lower vs. 9-cis-RA
Supports RXR selectivity profiling
Competitive binding assay context
Retinoid X Receptor Binding Nuclear Receptor Pharmacology Ligand Selectivity Profiling

HaCaT Keratinocyte Activity Profile

In a retinol-free HaCaT keratinocyte culture system, 9,13-di-cis-retinoic acid regulated HaCaT keratinocyte activity only at the highest concentration tested (10^-6 M), whereas 9-cis-RA and all-trans-RA exhibited potent activity across a broader concentration range [1]. 9,13dcRA remained relatively stable in the medium with intracellular levels below the limit of detection, in contrast to the rapid intracellular accumulation observed for atRA and 9cRA within 2 hours [1]. The study concluded that 9,13dcRA is effectively inactive at biologically relevant concentrations and may represent a weaker prodrug or inactive metabolic derivative [1].

Keratinocyte Activity
Head-to-head
Activity at 10⁻⁶ M; intracellular below detection
Reported low-activity metabolic profile
Retinol-free HaCaT culture context
Keratinocyte Biology Retinoid Metabolism In Vitro Toxicology

F9 Cell Differentiation Potency

In F9 teratocarcinoma cell differentiation assays, the ED50 of 9,13-di-cis-retinoic acid was determined to be 1 x 10^-5 M, which is approximately 1/100 (100-fold lower) than the ED50 of all-trans-retinoic acid (8 x 10^-8 M) [1]. By comparison, the mono-cis isomers 9-cis-RA, 11-cis-RA, and 13-cis-RA each exhibited an ED50 of 8 x 10^-7 M, approximately 1/10 the potency of all-trans-RA [1]. The geometric isomers produced by photoisomerization possessed significantly different biological effects, and the retinoic acids acted additively on F9 cells [1].

F9 Differentiation
Reported
ED50 = 1 × 10⁻⁵ M
Low differentiation potency context
100-fold lower than all-trans-RA
Stem Cell Differentiation Embryonal Carcinoma Models Retinoid Signaling

HL-60 Cell Growth Inhibition

In HL-60 human acute promyelocytic leukemia cells, the activity of 9,13-di-cis-retinoic acid for inhibiting growth and inducing differentiation into granulocytes was approximately 1/10 of the level of all-trans-retinoic acid [1]. This study strictly excluded the effects of artificial isomerization, providing reliable comparative data. Notably, 9-cis-retinoic acid showed over tenfold higher activity than all-trans-RA in this system, while 13-cis-RA corresponded roughly to atRA activity [1]. All-trans-RA acted additively with 13-cis-RA and with 9,13-di-cis-RA, whereas 9-cis-RA acted synergistically with both 13-cis-RA and 9,13-di-cis-RA [1].

HL-60 Growth Inhibition
Head-to-head
~1/10 activity of all-trans-RA
Additive interaction profile context
Synergy with 9-cis-RA reported
Leukemia Cell Biology Cancer Pharmacology Retinoid Differentiation Therapy

Photoisomerization Equilibrium Stability

Under fluorescent lamp illumination (1,200 lx), an ethanolic solution of all-trans-retinoic acid (10^-5 M) reached an equilibrium mixture after approximately 30 minutes containing all-trans-RA (25%), 9-cis-RA (10%), 11-cis-RA (10%), 13-cis-RA (30%), and 9,13-di-cis-RA (5%), with an apparent photoisomerization velocity of 8 x 10^-7 mol/L·min [1]. Equilibrium mixtures with similar compositions were obtained by photoisomerization of other geometrical isomers [1]. This demonstrates that 9,13dcRA constitutes a minor but reproducible component (5%) of the photoequilibrium mixture and that all retinoid isomers are subject to light-induced interconversion [1].

Photostability
Method context
5% at equilibrium (30 min, 1200 lx)
Requires purified standard
Light protection protocols critical
Retinoid Stability Photochemistry Experimental Reproducibility

9,13-Di-cis-retinoic Acid Applications


Negative Control for RXR Signaling

Use 9,13-di-cis-retinoic acid as a low-affinity RXR ligand control (116-fold less competitive than 9-cis-RA for hRXRα) [1] in transcriptional activation assays to establish baseline RXR activity and validate that observed effects with 9-cis-RA are receptor-mediated rather than non-specific.

Keratinocyte Metabolic Stability Control

Employ 9,13dcRA as a metabolically stable retinoid control in HaCaT keratinocyte cultures, where it remains detectable in medium while showing negligible intracellular accumulation and requiring 10^-6 M concentrations to elicit any cellular response [1], enabling researchers to distinguish between direct retinoid activity and prodrug conversion mechanisms.

Stem Cell Differentiation Comparator

Utilize 9,13-di-cis-retinoic acid (ED50 = 1 x 10^-5 M) as a low-activity reference compound in F9 teratocarcinoma cell differentiation studies to benchmark the potency of novel retinoids or to investigate the structural requirements for retinoid receptor activation, given its 100-fold lower ED50 compared to all-trans-RA [1].

Retinoid Isomer Analytical Standard

Use purified 9,13-di-cis-retinoic acid as a chromatographic standard for HPLC or LC-MS/MS analysis of retinoid isomer mixtures, particularly given its defined 5% representation in photoisomerization equilibrium mixtures [1] and its identity as a major circulating plasma metabolite of 9-cis-RA [2].

Application
Selection Property
Validation Focus
RXR signaling baseline control studies
Low RXR affinity profile
Receptor-mediated transcriptional validation
Retinoid metabolism and prodrug research
Metabolic stability and low intracellular accumulation
Distinguishing direct vs. prodrug activity
Stem cell differentiation benchmarking
Quantitatively low differentiation potency
Potency benchmarking for novel retinoids
Retinoid isomer chromatography
Defined photoisomerization equilibrium composition
Chromatographic purity and light-protection validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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